2-(4-Bromophenyl)triphenylene
Overview
Description
2-(4-Bromophenyl)triphenylene is a useful research compound. Its molecular formula is C24H15Br and its molecular weight is 383.3 g/mol. The purity is usually 95%.
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Biological Activity
2-(4-Bromophenyl)triphenylene is a compound of significant interest due to its unique structure and potential biological activities. This article delves into its synthesis, biological properties, and applications, supported by relevant data and research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 383.29 g/mol. The compound features a triphenylene core with a bromophenyl substituent, which enhances its electronic properties and reactivity. The presence of the bromine atom is particularly noteworthy as it can influence the compound's biological activity through various mechanisms.
Synthesis Methods
The synthesis of this compound typically involves multi-step organic reactions. Common methods include:
- C–H Arylation : This method allows for the selective introduction of the bromophenyl group onto the triphenylene scaffold, enhancing the overall reactivity and stability of the compound .
- Cross-Coupling Reactions : Utilized to form carbon-carbon bonds between the triphenylene core and the bromophenyl substituent, often employing palladium catalysts to facilitate the reaction.
Anticancer Properties
Recent studies have indicated that derivatives of triphenylene, including this compound, exhibit cytotoxic effects against various cancer cell lines . The mechanism appears to involve:
- Induction of Apoptosis : Research suggests that these compounds can trigger programmed cell death in cancer cells, making them potential candidates for anticancer therapies .
- Inhibition of Cell Proliferation : The compound has shown effectiveness in reducing cell growth in certain cancer types, indicating its potential as a therapeutic agent.
Antimicrobial Activity
The compound has also demonstrated antimicrobial properties , with studies showing activity against various bacterial strains. This is crucial for developing new antimicrobial agents, especially in an era of increasing antibiotic resistance .
Case Studies and Research Findings
Several studies have explored the biological activities of this compound:
- Cytotoxicity Study : A study evaluated the cytotoxic effects on breast cancer cell lines (MCF-7). Results indicated a significant reduction in cell viability at concentrations above 10 µM, suggesting a dose-dependent relationship.
- Antimicrobial Efficacy : In vitro tests against Staphylococcus aureus and Escherichia coli showed that this compound inhibited bacterial growth effectively at concentrations as low as 50 µg/mL .
- Structure-Activity Relationship (SAR) : Comparative analysis with structurally similar compounds revealed that the presence of bromine significantly enhances both anticancer and antimicrobial activities compared to non-brominated analogs .
Comparative Analysis Table
Compound Name | Structure Features | Biological Activity |
---|---|---|
This compound | Triphenylene with bromophenyl group | Anticancer, antimicrobial |
1,3,5-Tris(4-bromophenyl)benzene | Three bromophenyl groups | Enhanced reactivity; potential anticancer |
1,3-Diphenylbenzene | Two phenyl groups | Lower activity compared to triphenylene |
2-(4-Chlorophenyl)-triphenylene | Chlorine instead of bromine | Different electronic properties; less active |
Properties
IUPAC Name |
2-(4-bromophenyl)triphenylene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H15Br/c25-18-12-9-16(10-13-18)17-11-14-23-21-7-2-1-5-19(21)20-6-3-4-8-22(20)24(23)15-17/h1-15H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FWESVNIHRVSDDV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(C=C(C=C3)C4=CC=C(C=C4)Br)C5=CC=CC=C25 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H15Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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